molecular formula C10H20S B14017574 Octane, 1-(ethenylthio)- CAS No. 42779-08-8

Octane, 1-(ethenylthio)-

Cat. No.: B14017574
CAS No.: 42779-08-8
M. Wt: 172.33 g/mol
InChI Key: FUQCHGNXIFLYAW-UHFFFAOYSA-N
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Description

Octane, 1-(ethenylthio)-: is an organic compound with the molecular formula C10H20S . It is also known by other names such as n-octyl-vinyl sulfide and octylsulfanyl-ethene . This compound is characterized by the presence of an octane chain attached to a vinyl sulfide group, making it a unique member of the sulfide family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octane, 1-(ethenylthio)- typically involves the reaction of 1-bromooctane with ethylsulfanylacetate under specific conditions . Another method involves the reaction of 1-mercaptooctane with acetylene . These reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis routes mentioned above can be scaled up for industrial production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Octane, 1-(ethenylthio)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Catalytic hydrogenation using is a typical method.

    Substitution: Nucleophiles such as and can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octane, 1-(ethenylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octane, 1-(ethenylthio)- involves its interaction with various molecular targets. The vinyl sulfide group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    1-Octanethiol: Similar in structure but contains a thiol group instead of a vinyl sulfide group.

    Octane, 1-(methylthio)-: Contains a methylthio group instead of a vinyl sulfide group.

Properties

CAS No.

42779-08-8

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

1-ethenylsulfanyloctane

InChI

InChI=1S/C10H20S/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3

InChI Key

FUQCHGNXIFLYAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC=C

Origin of Product

United States

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